![molecular formula C12H16ClNO3 B1422008 2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide CAS No. 1311314-69-8](/img/structure/B1422008.png)
2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide
Overview
Description
“2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide” is a chemical compound with the molecular formula C12H16ClNO3 . It has a molecular weight of 257.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The structure of “2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide” is characterized by the presence of a methoxy group that lies very close to the plane of the phenyl ring . The acetamido group is twisted out of this plane .
Scientific Research Applications
Metabolism and Toxicology in Herbicides : This compound is related to a group of chemicals used as pre-emergent herbicides, such as acetochlor and metolachlor. Research has focused on understanding their metabolism in human and rat liver microsomes. These studies contribute to knowledge about the metabolic pathways and potential toxicity of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Characterization : Studies have also focused on the synthesis and characterization of related compounds, like 2-hydroxy-N-methyl-N-phenyl-acetamide, which may be synthesized using similar chloroacetamide derivatives. These works are crucial for advancing the chemical synthesis processes (Zhong-cheng & Wan-yin, 2002).
Herbicidal Activity and Environmental Impact : Another aspect of research revolves around the herbicidal activity and environmental impact of related chloroacetamide herbicides. This includes studies on soil reception, activity, and the effect of these compounds on various crops (Banks & Robinson, 1986).
Inhibition of Fatty Acid Synthesis in Algae : There is also research on the inhibition of fatty acid synthesis in algae by chloroacetamide herbicides, which highlights the broader ecological effects of these chemicals (Weisshaar & Böger, 1989).
Adsorption and Mobility in Soil : The adsorption and mobility of chloroacetamide herbicides in soil, and their efficacy as influenced by soil properties, have been studied to understand the environmental fate of these compounds (Peter & Weber, 1985).
Safety and Hazards
The safety information available indicates that “2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-N-[[4-(2-methoxyethoxy)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-16-6-7-17-11-4-2-10(3-5-11)9-14-12(15)8-13/h2-5H,6-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTITWBIKNRWWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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